molecular formula C24H32N4 B11571219 N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine

N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine

Cat. No.: B11571219
M. Wt: 376.5 g/mol
InChI Key: BCNSWISMQBQJHA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Properties

Molecular Formula

C24H32N4

Molecular Weight

376.5 g/mol

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)-2-pyrrolidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C24H32N4/c1-22-11-17-12-23(2,14-22)16-24(13-17,15-22)27-20-18-7-3-4-8-19(18)25-21(26-20)28-9-5-6-10-28/h3-4,7-8,17H,5-6,9-16H2,1-2H3,(H,25,26,27)

InChI Key

BCNSWISMQBQJHA-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4=NC(=NC5=CC=CC=C54)N6CCCC6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pyrrolidine moiety.

    Attachment of the Adamantane Group: The adamantane group can be attached through alkylation reactions, using reagents like 3,5-dimethyladamantane and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects, such as anticancer, antiviral, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine would depend on its specific biological target. Potential molecular targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Adamantane Derivatives: Compounds containing the adamantane moiety, known for their stability and unique properties.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, often used in medicinal chemistry.

Uniqueness

N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine is unique due to the combination of the quinazoline core, adamantane group, and pyrrolidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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